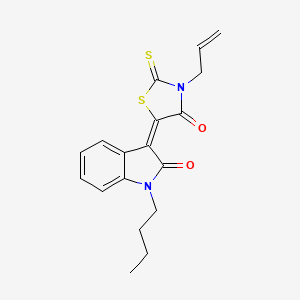

3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core fused with an indolin-2-one moiety. The 1-butyl group at the indolinone nitrogen and the allyl substituent at the thiazolidinone ring contribute to its unique steric and electronic properties. Characterization typically involves IR, NMR, and mass spectrometry ().

Properties

CAS No. |

438458-75-4 |

|---|---|

Molecular Formula |

C18H18N2O2S2 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(5E)-5-(1-butyl-2-oxoindol-3-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H18N2O2S2/c1-3-5-11-19-13-9-7-6-8-12(13)14(16(19)21)15-17(22)20(10-4-2)18(23)24-15/h4,6-9H,2-3,5,10-11H2,1H3/b15-14+ |

InChI Key |

GYYBGWKJEZITJO-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CC=C)/C1=O |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC=C)C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an indolinone derivative with a thioxothiazolidinone precursor under specific conditions such as the presence of a base and a suitable solvent. The reaction may require heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibits various pharmacological properties, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. Studies on thiazolidinone derivatives suggest that modifications in the structure can enhance antimicrobial efficacy .

- Anticancer Properties : Preliminary investigations have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been a focal point of research, with some derivatives demonstrating significant growth inhibition .

- Anti-inflammatory Effects : The compound's thiazolidinone framework is associated with anti-inflammatory activity. Research on similar compounds suggests that they can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

- Cholinesterase Inhibition : Some studies have explored the potential of this compound as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multicomponent reactions (MCRs), which are efficient for generating complex structures in a single step. This method allows for the incorporation of various functional groups, enhancing the compound's biological profile .

Table 1: Comparison of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones exhibited significant antibacterial activity against resistant strains of bacteria. The structure of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one was pivotal in enhancing its antimicrobial properties through specific substitutions .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound could inhibit the proliferation of human cancer cell lines with IC50 values comparable to standard chemotherapeutic agents. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The indolinone and thioxothiazolidinone moieties may contribute to binding affinity and specificity, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the arylidene/indolinone moiety. Key variations include:

Table 1: Structural Analogs and Their Properties

Key Observations:

- Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 6c) reduce melting points compared to electron-withdrawing groups (e.g., chloro in 6d), likely due to altered crystal packing and intermolecular interactions ().

- Synthetic Yields: Bulky or electron-deficient substituents (e.g., nitro in 6f) may lower yields due to steric hindrance or reduced reactivity in condensation reactions ().

Anticancer Activity

- CFM-1 Analogs: (Z)-5-(5-Bromo-7-methylindolin-3-ylidene) derivatives (e.g., CFM-1) inhibit cancer cell lines by targeting CARP-1/CCAR1, a regulator of apoptosis ().

- Chromonyl Derivatives: Compounds like 3e (chromonyl substituent) show cytotoxicity (IC₅₀ = 3.2–8.7 µM) against breast and lung cancer cells, attributed to intercalation with DNA ().

Antimicrobial and Anti-Biofilm Activity

- Indole-Based Derivatives: Substituent position on the indole ring (e.g., methoxy at C5 vs. C6) significantly affects antibacterial activity. For example, 5-methoxy substitution enhances activity compared to 6-methoxy ().

- Anti-Biofilm Agents: 2-Thioxothiazolidin-4-one derivatives with 3-ethoxy-4-hydroxybenzylidene substituents are top performers in biofilm inhibition (e.g., 86 records in aBiofilm database) ().

Enzyme Inhibition

Structural and Computational Insights

- Crystal Packing: Bromo-substituted analogs (e.g., 6g) form inversion dimers via C–H···O hydrogen bonds, stabilizing the crystal lattice ().

- Docking Studies: Leukadherins (2-thioxothiazolidin-4-one derivatives) bind integrin αMβ2 at a hydrophobic cavity, enhancing ligand binding without inducing conformational changes ().

Biological Activity

3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, with the CAS number 438458-75-4, is a compound belonging to the thiazolidinone class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is with a molecular weight of 358.48 g/mol. The structure features a thiazolidinone core, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, compounds similar to 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited superior antibacterial potency compared to standard antibiotics like ampicillin against resistant strains such as MRSA and E. coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Allyl... | MRSA | 0.5 µg/mL |

| 3-Allyl... | E. coli | 1.0 µg/mL |

| Reference (Ampicillin) | MRSA | 1.5 µg/mL |

Antitumor Activity

Thiazolidinones have also been investigated for their antitumor properties. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases associated with cell proliferation .

Case Study: Antitumor Efficacy

In a study involving human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell growth, leading researchers to propose it as a potential lead for developing new anticancer therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This action suggests potential applications in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 3-Allyl-5-(1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one with various biological targets. These studies indicated favorable interactions with multiple kinases involved in cell signaling pathways related to cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.